molecular formula C21H21N3O2 B2945108 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 1291832-30-8

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Katalognummer B2945108
CAS-Nummer: 1291832-30-8
Molekulargewicht: 347.418
InChI-Schlüssel: RQWIHDLVIASQMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, also known as DMPOPA, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Biological Effects of Acetamide Derivatives

Studies on acetamide derivatives, including N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, have shown a wide range of biological activities. These compounds play a significant role in pharmacology and toxicology, with applications ranging from therapeutic agents to environmental contaminants. For example, research on the biological effects of acetamide, formamide, and their derivatives highlights the commercial importance of these chemicals and the complex biological responses they elicit, which vary both qualitatively and quantitatively (Kennedy, 2001).

Environmental Impacts and Removal Strategies

The environmental persistence and toxicity of acetaminophen (a well-known acetamide derivative) and its removal from water sources have been extensively studied. These studies underscore the importance of advanced oxidation processes (AOPs) for degrading acetaminophen and related compounds in environmental settings. For instance, a comprehensive review on the adsorptive elimination of acetaminophen from water discusses the latest progress, underlying mechanisms, and potential for future research in removing these contaminants from aqueous solutions (Igwegbe et al., 2021).

Therapeutic Applications and Mechanisms of Action

The therapeutic uses and mechanisms of action of N-acetylcysteine (NAC), an acetamide derivative, provide valuable insights into the potential medical applications of related compounds. NAC's role as a precursor to glutathione in antioxidant therapy, its ability to disrupt disulfide cross-bridges in cystic fibrosis, and its emerging applications in psychiatric disorders illustrate the diverse therapeutic potentials of acetamide derivatives. These studies suggest avenues for exploring the therapeutic benefits and mechanisms of action of N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide and similar compounds (Rushworth & Megson, 2014).

Wirkmechanismus

Target of Action

The primary target of F6609-1301, also known as BION-1301, is A PRoliferation Inducing Ligand (APRIL) . APRIL is a TNF-family cytokine involved in B-cell signaling via TACI and BCMA receptor activation . It plays a crucial role in driving IgA class-switching and survival of IgA-secreting plasma cells .

Mode of Action

F6609-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . By doing so, it prevents APRIL from binding to its receptors, thereby inhibiting its role in B-cell signaling . This potentially disease-modifying mechanism aims to deplete galactose-deficient IgA1 (Gd-IgA1), considered the initiating pathogenic event in certain diseases .

Biochemical Pathways

The blocking of APRIL by F6609-1301 affects the IgA class-switching pathway . This leads to a reduction in the secretion of Gd-IgA1 . The decrease in Gd-IgA1 levels can prevent the formation of nephritogenic immune complexes, which are known to cause glomerular injury .

Pharmacokinetics

F6609-1301 has shown a favorable safety profile and pharmacokinetic half-life of approximately 33 days . It demonstrated dose-dependent pharmacodynamic effects characterized by durable reductions in serum levels of free APRIL, IgA, Gd-IgA1, and IgM, with a lesser reduction in IgG .

Result of Action

The action of F6609-1301 results in a reduction of proteinuria in patients with certain diseases . This reduction was sustained and continued to decline through one year in patients across a range of disease severity . These data provide early proof-of-concept for the disease-modifying potential of F6609-1301 .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of F6609-1301 are not mentioned in the available resources, it’s important to note that factors such as patient’s health status, concomitant medications, and lifestyle can potentially influence the action of any drug

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-7-9-17(10-8-14)18-11-12-20(26)24(23-18)13-19(25)22-21-15(2)5-4-6-16(21)3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWIHDLVIASQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.